N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine
Overview
Description
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine is a useful research compound. Its molecular formula is C19H26N6 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Mode of Action
This compound interacts with its targets by inhibiting the activity of AChE and BChE enzymes . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound exhibits selective inhibitory activity against AChE, with less potent activity against BChE .
Biochemical Pathways
The inhibition of AChE and BChE enzymes by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The compound’s inhibitory activity against ache suggests it may have good bioavailability and can cross the blood-brain barrier to exert its effects in the central nervous system .
Result of Action
The inhibition of AChE and BChE by this compound results in increased acetylcholine levels, which can enhance cognitive function . This makes the compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting AChE, this compound can increase acetylcholine levels, which may be beneficial in treating conditions like Alzheimer’s disease . Additionally, it interacts with neuronal voltage-sensitive sodium channels, which are essential for the propagation of action potentials in neurons .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of acetylcholine and sodium channels, leading to changes in neuronal excitability and neurotransmission . This compound also impacts gene expression related to these pathways, potentially altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of acetylcholinesterase, thereby inhibiting its activity . This inhibition is a mixed-type, involving both competitive and non-competitive interactions . Additionally, the compound binds to neuronal voltage-sensitive sodium channels, modulating their activity and affecting neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that its inhibitory effects on acetylcholinesterase and sodium channels can persist over extended periods, leading to sustained changes in neuronal activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and modulates sodium channels without causing significant toxicity . At higher doses, it can lead to adverse effects, including neurotoxicity and disruptions in normal cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes such as acetylcholinesterase, affecting the breakdown of acetylcholine and influencing metabolic flux . This interaction can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can impact its effectiveness in inhibiting acetylcholinesterase and modulating sodium channels.
Properties
IUPAC Name |
N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-23(2)19-21-17-8-9-20-14-16(17)18(22-19)25-12-10-24(11-13-25)15-6-4-3-5-7-15/h3-7,20H,8-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKANKFHSUQHZDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CNCC2)C(=N1)N3CCN(CC3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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